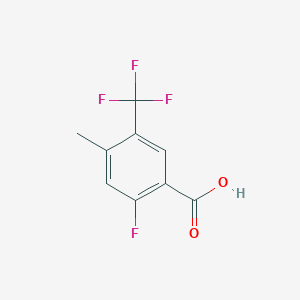

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-7(10)5(8(14)15)3-6(4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENYBRPGTZPALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the direct fluorination of 4-methyl-5-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, followed by nucleophilic substitution reactions to introduce the fluorine atoms. The final step typically involves the oxidation of the intermediate to form the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

Substitution Reactions: Fluorinated derivatives with different nucleophiles.

Oxidation Reactions: Quinones and other oxidized products.

Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates. For instance, the incorporation of trifluoromethyl groups into drug molecules has been shown to significantly increase their potency and selectivity against specific biological targets .

Case Study:

A notable example is its use in the synthesis of anti-inflammatory and analgesic drugs. Research has demonstrated that compounds containing the trifluoromethyl group exhibit improved efficacy compared to their non-fluorinated counterparts. This has led to the development of several FDA-approved drugs that include this functional group as part of their structure .

Agricultural Chemicals

Herbicides and Pesticides:

The compound is utilized in formulating herbicides and pesticides, providing effective solutions for weed control while reducing environmental impact. Its fluorinated structure contributes to enhanced stability and efficacy in agricultural applications .

Case Study:

In one study, formulations containing this compound demonstrated superior performance in controlling specific weed species compared to traditional herbicides. This highlights its potential for use in sustainable agricultural practices, where minimizing chemical usage is essential .

Material Science

Polymers and Coatings:

In material science, this compound is incorporated into polymers and coatings to improve chemical resistance and thermal stability. These properties are particularly valuable in industries such as automotive and aerospace, where materials must withstand harsh environments .

Data Table: Properties of Polymers with this compound

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Chemical Resistance | High |

| Application Areas | Automotive, Aerospace |

Analytical Chemistry

Standard Reference Material:

this compound is also used as a standard in analytical methods. Its presence aids in the accurate detection and quantification of other compounds, which is vital for quality control across various industries .

Case Study:

In a study focused on quality control in pharmaceutical manufacturing, the compound was utilized as a reference standard for high-performance liquid chromatography (HPLC). The results indicated improved accuracy and reproducibility in the quantification of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds and electrostatic interactions with active site residues. The trifluoromethyl group also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)benzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 4-Fluoro-3-nitrobenzoic acid

- 2,6-Difluorobenzoic acid

Uniqueness: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it more reactive and versatile in various chemical reactions compared to its analogs .

Biological Activity

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid is a polyfluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound is noted for its potential biological activities, particularly in the context of drug development and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a trifluoromethyl group at the 2 and 4 positions, respectively. Its molecular formula is , and it possesses distinct physicochemical properties that enhance its interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects involves interaction with G protein-coupled receptors (GPCRs). The presence of fluorinated groups enhances agonistic activity at these receptors, likely due to halogen bonding interactions that stabilize the receptor-ligand complex .

Biochemical Pathways

The compound's activity is linked to several biochemical pathways, including those regulating inflammation and cellular signaling. The trifluoromethyl group is particularly significant in modulating receptor affinity and selectivity, which can lead to altered physiological responses.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key enzymatic functions.

- Anticancer Potential : There are indications that this compound may have anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. Specific studies have highlighted its efficacy against certain cancer cell lines, although further research is needed to elucidate exact mechanisms .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : In vitro testing demonstrated that the compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests potential for development as a new antimicrobial agent.

- Cancer Cell Line Studies : A study involving various cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis rates compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

- Receptor Interaction Studies : Structure-activity relationship (SAR) studies have confirmed that modifications to the fluorinated groups significantly impact receptor binding affinity and functional outcomes in cellular assays, highlighting the importance of these substituents in drug design .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 2-fluoro-4-methyl-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves halogenation and trifluoromethylation steps. A common method starts with a substituted benzoic acid precursor:

- Step 1: Bromination or chlorination of 4-methylbenzoic acid derivatives at specific positions to introduce halogens.

- Step 2: Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF) .

- Step 3: Trifluoromethylation using reagents like TMSCF₃ or Cu-mediated cross-coupling under inert atmospheres .

Optimization: Yield depends on temperature (60–120°C), catalyst choice (e.g., Pd for coupling reactions), and solvent polarity. For example, DMF enhances solubility of intermediates but may require rigorous drying to avoid side reactions .

Q. How can structural purity and substituent positioning be validated for this compound?

Answer:

- Analytical Techniques:

- X-ray Crystallography: Resolves spatial arrangement of substituents, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro groups influence reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects: The CF₃ group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Fluorine’s inductive (-I) effect further enhances this deactivation, reducing reaction rates but improving regioselectivity .

- Case Study: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density. Yields drop by ~15% compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic pockets favoring CF₃ groups).

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, CF₃ increases lipophilicity (logP +0.9), enhancing membrane permeability .

- DFT Calculations: Predict reaction pathways for functionalization (e.g., carboxylate group’s acidity pKa ~ 2.5 due to electron-withdrawing groups) .

Q. How can contradictory data on reaction yields in literature be resolved?

Answer:

- Root Causes: Variability in catalyst purity, moisture levels, or substrate ratios.

- Mitigation Strategies:

- Example: A reported 70% yield for trifluoromethylation dropped to 50% when scaled up due to inadequate mixing; optimizing stirring rates restored efficiency .

Methodological Challenges and Solutions

Q. What are the challenges in characterizing degradation products under acidic/basic conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.